molecular formula C19H15F3N2S B2879848 2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226429-57-7

2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B2879848
CAS RN: 1226429-57-7
M. Wt: 360.4
InChI Key: MRIMXQUSOZOUJK-UHFFFAOYSA-N
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Description

This compound is a type of imidazole, which is a five-membered ring structure containing two nitrogen atoms. The presence of the trifluoromethyl group (CF3) and phenyl group attached to the imidazole ring suggests that this compound may have unique physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a heterocyclic ring containing two nitrogen atoms. Attached to this ring are an allylthio group, a phenyl group, and a trifluoromethylphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and relatively stable, but can participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and reactivity .

Scientific Research Applications

Asymmetric Synthesis

This compound can serve as an intermediate in the asymmetric synthesis of enantiomerically enriched alcohols, which are crucial in pharmaceutical synthesis. For example, optically active isomers of certain compounds, such as 3,5-bis(trifluoromethyl)phenyl ethanol, have been used in the synthesis of NK1 antagonists . The ability to produce these intermediates with high enantiomeric excess is vital for the development of drugs with specific desired activities.

Organic Light-Emitting Diodes (OLEDs)

The trifluoromethyl group in this compound can enhance the electroluminescent properties of materials used in OLEDs. Derivatives of this compound have been synthesized and characterized for their potential use as blue-host materials in OLEDs . These materials are sought after for their high thermal stability and proper frontier-energy levels, which are essential for efficient and durable OLEDs.

Whole-Cell Biocatalysis

In biocatalysis, this compound could be used to increase the substrate-to-catalyst ratio (S/C), which is a prime target for the application of asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst . Enhancing the S/C ratio can lead to more efficient and cost-effective production processes, which is beneficial for large-scale industrial applications.

Calcimimetic Agents

Compounds with a similar structure have been used in the synthesis of calcimimetic agents, such as Cinacalcet . These agents mimic the action of calcium on tissues and are used in the treatment of conditions like secondary hyperparathyroidism. The trifluoromethylphenyl group plays a key role in the pharmacological activity of these agents.

Catalytic Efficiency Enhancement

The compound’s structure could be exploited to alter the respiratory pattern of whole-cell biocatalysts, thereby enhancing the catalytic efficiency of whole-cell-mediated reductions . This application is particularly relevant in the field of green chemistry, where the use of whole-cell biocatalysts is preferred over chemical catalysts due to their environmental friendliness.

Mechanism of Action

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s known that arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Biochemical Pathways

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it’s plausible that this compound may interact with these biochemical pathways.

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests that it may have good bioavailability.

Result of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that it may be stable under a variety of environmental conditions.

properties

IUPAC Name

5-phenyl-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2S/c1-2-11-25-18-23-13-17(14-7-4-3-5-8-14)24(18)16-10-6-9-15(12-16)19(20,21)22/h2-10,12-13H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIMXQUSOZOUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

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